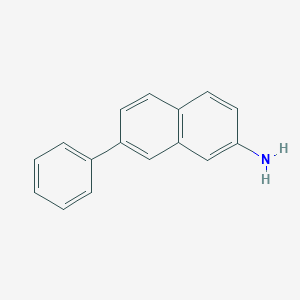

7-Phenylnaphthalen-2-amine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H13N |

|---|---|

Poids moléculaire |

219.28 g/mol |

Nom IUPAC |

7-phenylnaphthalen-2-amine |

InChI |

InChI=1S/C16H13N/c17-16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11H,17H2 |

Clé InChI |

ZJMBNWAUVFXOLJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)N |

Origine du produit |

United States |

Synthetic Strategies for 7 Phenylnaphthalen 2 Amine and Its Derivatives

Established Synthetic Methodologies for 7-Phenylnaphthalen-2-amine

Traditional methods for synthesizing naphthylamine derivatives often rely on high-temperature reactions or multi-step sequences involving the construction of the key carbon-carbon and carbon-nitrogen bonds.

A classical approach to forming the N-phenyl-β-naphthylamine (N-phenylnaphthalen-2-amine) backbone is through the condensation of 2-naphthol (B1666908) with aniline (B41778). This reaction is typically performed at high temperatures. One established method involves heating 2-naphthol and aniline in a melting pot, using aniline hydrochloride as a catalyst for the condensation at approximately 250 °C. lookchem.comchembk.com Following the reaction, the mixture is neutralized with sodium carbonate, and excess aniline is removed via steam distillation to yield the final product. lookchem.com This high-temperature condensation is a foundational method for producing diarylamines. semanticscholar.org Variations of this reaction have been explored to improve yields and reduce byproducts; for instance, using boric anhydride (B1165640) or boric acid as a catalyst can allow the reaction to proceed at lower temperatures, thereby minimizing the formation of undesirable β-naphthylamine. google.com

| Parameter | Description | Source(s) |

| Reactants | 2-Naphthol and Aniline | lookchem.comchembk.com |

| Catalyst | Aniline hydrochloride or Boric Anhydride/Acid | lookchem.comgoogle.com |

| Temperature | ~250 °C (with aniline hydrochloride) | lookchem.comchembk.com |

| Work-up | Neutralization (e.g., with sodium carbonate), steam distillation of excess aniline, dehydration. | lookchem.com |

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds with high efficiency and functional group tolerance. The synthesis of this compound is well-suited to a strategy combining Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura C-C Coupling: This reaction is a powerful method for creating the central C-C bond that joins the phenyl and naphthalene (B1677914) rings. wikipedia.org It involves the coupling of an organoboron species (like a boronic acid) with an organohalide, catalyzed by a palladium complex. libretexts.org To synthesize the 7-phenylnaphthalene core, one could couple a naphthalene derivative bearing a halide at the 7-position with phenylboronic acid, or conversely, a phenyl halide with a naphthalene-7-boronic acid. The reaction is valued for its mild conditions and the commercial availability of many starting materials. nih.gov

Buchwald-Hartwig C-N Coupling: This reaction is a cornerstone for the synthesis of aryl amines, forming a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orgalfa-chemistry.com First developed in the 1990s, this palladium-catalyzed method has largely replaced harsher traditional techniques. wikipedia.org For a naphthylamine derivative, this could involve reacting a halogenated naphthalene with an amine. The development of various generations of phosphine (B1218219) ligands has expanded the reaction's scope to include a wide array of amines, including primary and secondary ones, under increasingly mild conditions. wikipedia.orgnanochemres.org

A plausible two-step synthesis for this compound would involve:

A Suzuki-Miyaura coupling between 2-amino-7-bromonaphthalene and phenylboronic acid to form the C-C bond.

Alternatively, a Suzuki-Miyaura coupling of 2-bromo-7-phenylnaphthalene (B1505406) with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, utilizing Buchwald-Hartwig amination conditions.

| Coupling Reaction | Bond Formed | Key Components | Catalyst System | Source(s) |

| Suzuki-Miyaura | Carbon-Carbon (Aryl-Aryl) | Organoboron (e.g., Phenylboronic acid) + Organohalide (e.g., Bromo-naphthalene) | Palladium complex + Base | wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Carbon-Nitrogen (Aryl-Amine) | Amine + Organohalide (e.g., Phenylnaphthalene bromide) | Palladium complex + Phosphine Ligand + Base | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This strategy can be applied to the synthesis of amino-substituted 2-phenylnaphthalenes. The synthesis begins with the preparation of a nitro-substituted 2-phenylnaphthalene (B165426) precursor, which is then subjected to hydrogenation.

For example, a study on the structure-activity relationship of synthetic 2-phenylnaphthalenes reported the synthesis of an amino-2-phenylnaphthalene derivative (PNAP-8h) via the hydrogenation of its corresponding nitro precursor (PNAP-8), achieving a yield of 86%. plos.org Another extensive study detailed the preparation of six different nitro-2-phenylnaphthalenes, which were subsequently reduced to their corresponding amines. rsc.org For instance, 2'-nitro-2-phenylnaphthalene was reduced using stannous chloride and hydrochloric acid to yield 2'-amino-2-phenylnaphthalene. rsc.org This demonstrates the robustness of the hydrogenation/reduction route for accessing various amino-substituted phenylnaphthalene isomers.

| Precursor | Reaction | Product | Source(s) |

| Nitro-2-phenylnaphthalene derivative | Hydrogenation / Reduction | Amino-2-phenylnaphthalene derivative | plos.orgrsc.org |

| 2'-Nitro-2-phenylnaphthalene | Reduction with SnCl₂/HCl | 2'-Amino-2-phenylnaphthalene | rsc.org |

Advanced Synthetic Methodologies and Innovations

Beyond established routes, advancements in asymmetric synthesis and purification techniques offer innovative pathways to complex naphthylamine scaffolds with high purity and specific stereochemistry.

While this compound itself is not intrinsically chiral, related naphthylamine scaffolds that exhibit axial chirality (atropisomerism) due to restricted rotation around the C-N or C-C bond are of great interest. The enantioselective synthesis of these atropisomers has become a sophisticated field. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for such transformations. For example, CPAs have been used in the enantioselective C-H amination of N-aryl-2-naphthylamines to construct C-N axial chirality. mdpi.com Another approach involves the Rh-catalyzed enantioselective [3+2] cycloaddition of 1-alkynyl-2-naphthylamines with azides to produce valuable atropisomeric 1-triazolyl-2-naphthylamine scaffolds. researchgate.netacs.orgresearchgate.net These methods highlight the potential for creating optically pure, complex derivatives based on the naphthylamine core.

Group-Assisted Purification (GAP) chemistry is an innovative concept designed to streamline synthesis by avoiding traditional purification methods like column chromatography. rsc.org The strategy involves attaching a specific functional group (a "GAP anchor") to a substrate, which modulates the solubility of the product. d-nb.infonih.gov This allows for the purification of intermediates simply by washing the crude product with appropriate solvents, significantly reducing waste, cost, and labor. rsc.orgbeilstein-journals.org

While a direct application to this compound is not explicitly documented, the principles of GAP chemistry are broadly applicable. For a multi-step synthesis of a naphthylamine derivative, a phosphinyl or other suitable GAP group could be attached to an early-stage intermediate. d-nb.info This group would be carried through several reaction steps, facilitating easy purification at each stage. The GAP anchor is designed to be chemically robust during the synthesis but easily removable in a final step to yield the pure target compound. nih.govbeilstein-journals.org This technology has been successfully applied in complex syntheses, including the anticancer drug Velcade and various peptides, demonstrating its potential for the efficient and green production of fine chemicals like substituted naphthylamines. d-nb.infogappeptides.com

Electrochemical Synthesis Approaches for Naphthylamine Derivatives

Electrochemical methods present a green and efficient alternative for the synthesis of naphthylamine derivatives. These approaches utilize electricity to drive reactions, often avoiding the need for harsh reagents and reducing waste.

Anodic dehydrogenative homo-coupling of 2-naphthylamines has been successfully employed to synthesize 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives. mdpi.com This sustainable method can produce a range of BINAMs in high yields, up to 98%, with hydrogen gas as the only byproduct. mdpi.com The process is conducted without the use of transition-metal reagents or stoichiometric oxidants. mdpi.com For instance, the electrochemical homocoupling of N-phenyl-2-naphthylamine using a platinum electrode in hexafluoroisopropanol (HFIP) as the solvent and tetra-n-butylammonium hexafluorophosphate (B91526) (nBu4NPF6) as the electrolyte at a constant current of 4 mA and a temperature of 25 °C resulted in a 98% yield of the corresponding homocoupling product. mdpi.com

The electrochemical approach has also been extended to stereoselective reactions. The dehydrogenative homocoupling of β-naphthylamine derivatives has been accomplished, yielding chiral diaryl amines. researchgate.netresearchgate.net By using an enantiopure β-naphthylamine with an aminoalcohol as a chiral auxiliary, the corresponding 2,2'-binaphthyl (B165483) diamine derivative was obtained with a high diastereoisomeric ratio. researchgate.netresearchgate.net

Furthermore, electrochemical methods have been applied to the C-H amination of arenes with secondary amines, showcasing the versatility of this strategy in forming C-N bonds. mdpi.com

Optimization of Synthetic Reaction Conditions for this compound

The synthesis of this compound often relies on transition metal-catalyzed cross-coupling reactions. Optimizing reaction conditions such as solvent, catalyst system, temperature, and reaction time is crucial for achieving high yields and purity.

Solvent Effects in this compound Synthesis

The choice of solvent can significantly impact the efficiency of synthetic reactions leading to naphthylamine derivatives. In the electrochemical synthesis of 1,1'-binaphthalene-2,2'-diamine derivatives from N-phenyl-2-naphthylamine, hexafluoroisopropanol (HFIP) was identified as the optimal solvent, leading to a 98% yield of the homocoupled product. mdpi.com In contrast, using other solvents like 1,2-dichloroethane (B1671644) (DCE) or acetonitrile (B52724) (MeCN) resulted in lower or no product formation.

For Buchwald-Hartwig amination reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or coordinating solvents such as methanol (B129727) are often employed to improve reaction efficiency. Toluene is another common solvent used in these palladium-catalyzed cross-coupling reactions. The solubility of reactants, intermediates, and the catalyst system in the chosen solvent is a key factor. N-phenylnaphthalen-2-amine, for example, is primarily soluble in organic solvents like ethanol, acetone, and dichloromethane (B109758), with limited solubility in water. solubilityofthings.com

Catalyst Systems and Ligand Selection for Cross-Coupling Reactions

The synthesis of N-arylated naphthylamines, a class of compounds that includes this compound, heavily relies on palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. The choice of the palladium precursor and the ancillary ligand is critical for the success of these reactions.

Historically, simple triarylphosphine ligands were used, but the development of sterically bulky dialkylbiarylphosphine ligands by the Buchwald group significantly expanded the scope and efficiency of these reactions. nih.gov These advanced ligands have enabled Suzuki-Miyaura reactions to proceed even at room temperature with unactivated aryl chloride substrates. nih.gov

For the coupling of aryl chlorides with amines, highly versatile P,N ligands such as 2-(di-tert-butylphosphino)-N,N-dimethylaniline (L1) and 2-(di-1-adamantylphosphino)-N,N-dimethylaniline (L2) have been developed. researchgate.net When combined with palladium precursors like [Pd(allyl)Cl]₂ or [Pd(cinnamyl)Cl]₂, these ligands facilitate the cross-coupling of a wide range of aryl and heteroaryl chlorides with various amines, demonstrating excellent functional group tolerance and chemoselectivity. researchgate.net

The selection of the palladium precatalyst also plays a crucial role. Bench-stable palladium(II) precatalysts are often preferred for their ease of handling and consistent performance. nih.gov For Suzuki-Miyaura reactions, catalyst systems based on biaryl phosphines bearing phobane and phosphatrioxa-adamantane frameworks have shown high efficacy in the coupling of aryl bromides and chlorides with boronic acids. rsc.org

Table 1: Catalyst Systems in Cross-Coupling Reactions for Naphthylamine Synthesis

| Reaction Type | Catalyst System | Substrates | Solvent | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / PPh₃ | 1-Naphthylamine (B1663977), p-tolyl bromide | Toluene | High regioselectivity, tolerates diverse functional groups. |

| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂ / 2-(di-tert-butylphosphino)-N,N-dimethylaniline | Aryl chlorides, primary/secondary amines | Not specified | High versatility, excellent functional group tolerance. researchgate.net |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Biaryl phosphine ligands | Aryl bromides, arylboronic acids | THF | Effective at room temperature. rsc.org |

Temperature and Reaction Time Parameters in Naphthylamine Synthesis

Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal results in the synthesis of naphthylamine derivatives.

In the synthesis of 2-naphthylamine (B18577), a multi-step process can be employed. The first step, the formation of an oxime from 2-naphthyl ethyl ketone and hydroxylamine (B1172632) hydrochloride, is carried out at 50°C for 20 minutes. google.com The subsequent rearrangement reaction in polyphosphoric acid occurs at a higher temperature range of 40-70°C for 1-3 hours. google.com The final deacetylation step to yield 2-naphthylamine is conducted at 70-90°C for 0.5-1.5 hours. google.com

For the synthesis of N-phenyl-1-naphthylamine by reacting aniline and 1-naphthylamine, temperatures between 195-215°C are used, though this process requires long reaction times. google.com An alternative method using catalytic amounts of iodine operates at 225-250°C. google.com A more recent approach involves reacting aniline and 1-naphthylamine in the liquid phase at temperatures ranging from 100 to 400°C, with a preferred range of 180 to 300°C, under pressures up to 15 bar. google.com

In the context of one-step catalytic amination of naphthalene to naphthylamine, a reaction temperature of 80°C and a reaction time of 4 hours have been reported. rsc.org

The electrochemical synthesis of 1,1'-binaphthalene-2,2'-diamine derivatives from N-phenyl-2-naphthylamine was optimized at a reaction temperature of 25°C. mdpi.com

Derivatization Strategies for this compound Scaffolds

The this compound scaffold can be further modified to introduce a variety of substituents, leading to new derivatives with potentially interesting properties.

Introduction of Aromatic and Heteroaromatic Substituents to Naphthylamine Systems

The introduction of aromatic and heteroaromatic groups onto naphthylamine scaffolds is a common strategy to create novel compounds with diverse electronic and structural properties. mdpi.com Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this purpose due to their efficiency and regioselectivity. mdpi.com

For instance, 6-bromonaphthyl-2-ylamines can be prepared and subsequently used in palladium-catalyzed Suzuki cross-coupling reactions with commercially available pyridylboronic acids. mdpi.com This approach allows for the synthesis of pyridyl-substituted naphthylamine derivatives. mdpi.com

Another strategy involves the derivatization of the amino group itself. For example, N,N-diphenylnaphthalen-2-amine units have been incorporated into phenanthroimidazole derivatives. researchgate.net These hybrid compounds are synthesized for applications in blue light-emitting materials. researchgate.net

Furthermore, the direct C-H functionalization of 1-naphthylamine derivatives has been explored. mdpi.com Using a picolinamide (B142947) directing group, silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives with azodicarboxylates has been achieved at room temperature. mdpi.com This method provides a route to 4-aminated 1-naphthylamine derivatives. mdpi.com The resulting products can undergo further modifications, such as alkylation and arylation at the C8 position, leading to bi-functionalized 1-naphthylamine derivatives. mdpi.com

Functionalization with Hydroxyl and Sulfonate Groups on Naphthalene Rings

The introduction of hydroxyl (–OH) and sulfonate (–SO₃H) groups onto the naphthalene ring of this compound is a critical step in the synthesis of various derivatives with tailored properties. These functional groups can significantly alter the solubility, reactivity, and potential applications of the parent compound. Research has explored several strategies for achieving regioselective hydroxylation and sulfonation.

One common method for introducing hydroxyl groups involves the demethylation of corresponding methoxy-substituted phenylnaphthalenes. plos.org This approach allows for the synthesis of various hydroxy-2-phenylnaphthalenes with high yields. plos.org The process typically involves treating the methoxy (B1213986) precursor with a demethylating agent like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane (CH₂Cl₂). plos.org The reaction is generally performed at low temperatures initially and then allowed to warm to room temperature. plos.org This method has proven effective for producing a range of hydroxylated 2-phenylnaphthalene derivatives. plos.org For instance, the demethylation of various methoxy-2-phenylnaphthalenes (PNAPs) has been reported to proceed in excellent yields, ranging from 91% to 100%. plos.org

The sulfonation of naphthylamine derivatives is another important functionalization reaction. Generally, this involves treating the naphthylamine with a sulfonating agent like sulfuric acid or oleum. google.comchemicalbook.com The position of the sulfonate group on the naphthalene ring is influenced by reaction conditions such as temperature and the concentration of the sulfonating agent. For example, the sulfonation of 2-naphthylamine can yield various sulfonic acid derivatives, including 2-naphthylamine-6,8-disulfonic acid (Amino-G Acid) and 2-naphthylamine-3,6-disulfonic acid (R acid). google.com Further sulfonation can lead to trisubstituted products like 2-naphthylamine-3,6,8-trisulfonic acid. google.com The synthesis of these compounds often involves a multi-step process including sulfonation, salting out, and ammonolysis. google.com

The introduction of a sulfonate group can also be a key step in creating more complex arylnaphthalene lactone natural products through subsequent cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. researchgate.net

Below are data tables summarizing the synthetic strategies for the hydroxylation and potential sulfonation of phenylnaphthalene amine systems.

Table 1: Synthesis of Hydroxy-2-Phenylnaphthalene Derivatives via Demethylation

This table details the synthesis of various hydroxylated 2-phenylnaphthalene (PNAP) derivatives from their corresponding methoxy precursors. The general procedure involves the use of boron tribromide as the demethylating agent. plos.org

| Methoxy Precursor | Hydroxy Product | Yield (%) | Reference |

| PNAP-2 | PNAP-2h | 91-100 | plos.org |

| PNAP-3 | PNAP-3h | 91-100 | plos.org |

| PNAP-4 | PNAP-4h | 91-100 | plos.org |

| PNAP-5 | PNAP-5h | 91-100 | plos.org |

| PNAP-6 | PNAP-6h | 91-100 | plos.org |

| PNAP-7 | PNAP-7h | 91-100 | plos.org |

Table 2: Representative Sulfonation Reactions of Naphthalene Derivatives

This table outlines examples of sulfonation reactions on naphthalene and naphthylamine cores, which are indicative of the methods that could be applied to this compound.

| Starting Material | Reagents | Product(s) | Reference |

| 2-Naphthol | Sulfuric acid, Oleum | 2-Naphthol-6,8-disulfonic acid (G acid), 2-Naphthol-3,6-disulfonic acid (R acid) | google.com |

| Amino-G Acid | Fuming sulfuric acid | 2-Naphthylamine-3,6,8-trisulfonic acid | google.com |

| Naphthalene | Sulfuric acid, Nitric acid | 1-Naphthylamine-7-sulfonic acid (via nitration, reduction, and sulfonation) | chemicalbook.com |

| 2-Naphthylamine | Not specified | 2-Naphthylamine-6-sulfonate | ekb.eg |

Structural Elucidation and Spectroscopic Characterization of 7 Phenylnaphthalen 2 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative positions in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in electron-poor environments are "deshielded" and resonate at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and resonate at lower chemical shifts (upfield). libretexts.org In derivatives of 7-phenylnaphthalen-2-amine, the protons attached to the aromatic rings are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orgucl.ac.uk

The signal for a proton can be "split" into multiple peaks by the influence of neighboring protons, a phenomenon known as spin-spin coupling. The coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons and their dihedral angle.

For example, the ¹H NMR spectrum of a derivative like N-(4-(1,2,2-triphenylvinyl)phenyl)naphthalen-1-amine is measured on a 400 MHz spectrometer using a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org The aromatic protons on the naphthalene (B1677914) and phenyl rings exhibit complex multiplets in the range of δ 6.8 to 8.0 ppm. rsc.org Specific proton signals can be assigned based on their chemical shift, multiplicity (e.g., singlet, doublet, multiplet), and coupling constants. rsc.org

¹H NMR Data for a this compound Derivative Below is a representative data table for a derivative, illustrating typical chemical shifts and multiplicities.

| Compound | Solvent | Proton Assignment & Chemical Shift (δ, ppm) |

| 1-(10H-phenothiazin-10-yl)-7-phenylnaphthalen-2-amine (3n) | DMSO-d₆ | 8.00 (s, 1H), 7.90 (d, J = 8.4 Hz, 1H), 7.84 (d, J = 8.8 Hz, 1H), 7.55 – 7.50 (m, 1H), 7.31 – 7.27 (m, 1H), 7.20 – 7.16 (m, 1H), 7.03 – 6.98 (m, 2H), 6.78 – 6.74 (m, 4H), 5.98 – 5.94 (m, 2H), 5.30 (s, 2H) rsc.org |

Note: Data extracted from a study on related derivatives. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in a molecule, making it an invaluable tool for confirming the carbon skeleton. savemyexams.com Unlike ¹H NMR, routine ¹³C NMR spectra are typically proton-decoupled, meaning each carbon signal appears as a single sharp line, simplifying the spectrum. savemyexams.com The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment of the carbon atom.

For this compound derivatives, the sp²-hybridized carbons of the aromatic naphthalene and phenyl rings typically resonate in the 110-150 ppm range. libretexts.org Carbons directly bonded to the electronegative nitrogen atom of the amine group will be shifted downfield. The specific chemical shifts allow for the differentiation of the various carbon atoms within the fused ring system and the attached phenyl group.

¹³C NMR Data for a this compound Derivative This table shows representative ¹³C NMR chemical shifts for the carbon atoms in a related compound.

| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) |

| N-(7-bromo-1-methoxy-naphthalen-2-yl)-10H-phenothiazine | DMSO-d₆ | 148.65, 141.74, 137.66, 127.92, 127.73, 127.61, 127.12, 126.74, 125.33, 122.97, 122.90, 120.56, 119.54, 115.70, 114.79, 106.31, 56.25 rsc.org |

Note: Data extracted from a study on related derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound with extremely high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or more decimal places. lawlessgenomics.com This level of accuracy allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HRMS. lawlessgenomics.com It is particularly suitable for polar and large molecules, converting them into gaseous ions with minimal fragmentation. lawlessgenomics.com Typically, this results in the formation of a protonated molecular ion, [M+H]⁺, or a deprotonated ion, [M-H]⁻. escholarship.org

For derivatives of this compound, HRMS-ESI is used to confirm that the synthesized product has the correct elemental formula. The experimentally measured mass is compared to the theoretically calculated mass for the expected formula. A close match between the "found" and "calculated" values provides strong evidence for the compound's identity. rsc.org

HRMS-ESI Data for this compound Analogs The following table demonstrates the use of HRMS-ESI to confirm the molecular formulas of several related compounds.

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| N-(7-(p-tolyl)-1-methoxynaphthalen-2-yl)-10H-phenothiazine | [M+H]⁺ | 371.1213 | 371.1209 | rsc.org |

| N-(7-(p-tolyl)naphthalen-2-yl)-10H-phenothiazine | [M+H]⁺ | 355.1263 | 355.1258 | rsc.org |

| N-(7-bromonaphthalen-2-yl)-10H-phenothiazine | [M+H]⁺ | 419.0212 | 419.0209 | rsc.org |

Chromatographic Purity Assessment and Isolation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wisc.edu The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. wisc.edu

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of a compound, identify components in a mixture, and monitor the progress of a chemical reaction. wisc.edusigmaaldrich.com The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat carrier like a glass or aluminum plate. wisc.edu

In the analysis of naphthylamines, a solution of the sample is spotted near the bottom of the TLC plate. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase or eluent). wisc.edu The eluent travels up the plate by capillary action, and as it passes over the sample spot, it transports the compounds up the plate at different rates depending on their properties, primarily their polarity. wisc.edu

Less polar compounds have weaker interactions with the polar silica gel stationary phase and are carried further up the plate by the typically less polar mobile phase, resulting in a higher Retention Factor (Rf) value. sigmaaldrich.com Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances, giving them lower Rf values. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sigmaaldrich.com

After development, the separated spots are visualized. Since many naphthylamine derivatives are colorless, visualization is often achieved by exposing the plate to ultraviolet (UV) light (typically at 254 nm), under which fluorescent compounds will appear as bright spots or quenching compounds as dark spots on a fluorescent background. rsc.org TLC is effective for separating isomers, such as 1-naphthylamine (B1663977) and 2-naphthylamine (B18577), by selecting an appropriate mobile phase system. dtic.mil

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Naphthylamine Analysis

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation and identification of volatile and semi-volatile compounds, such as this compound and its analogs. These methods are particularly useful for determining the purity of samples and for identifying and quantifying trace impurities.

In the analysis of naphthylamines, derivatization is often employed to improve chromatographic properties and enhance detection. For instance, primary amines can be acetylated directly on the GLC column by the sequential injection of the amine and acetic anhydride (B1165640). This in-situ derivatization allows for the quantitative determination of small amounts of one isomer in the presence of a large excess of another, such as detecting as little as 0.02% of 2-naphthylamine in 1-naphthylamine. oup.com Another derivatization strategy involves the synthesis of N,N-dimethylnaphthylamines through an external reaction with dimethyl sulfate. oup.com These derivatization techniques increase the volatility and thermal stability of the analytes, leading to better peak shapes and improved resolution in the gas chromatogram.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. etamu.edu As the separated components elute from the GC column, they enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This tandem technique is invaluable for the unambiguous identification of naphthylamine isomers and their derivatives, even at very low concentrations. etamu.edunih.gov The resulting GC chromatogram plots the relative abundance of ions against retention time, showing the different components of a mixture, while the mass spectrum for each peak provides a unique fragmentation pattern that acts as a chemical fingerprint for that specific compound. etamu.edu

For complex mixtures, such as those encountered in environmental or biological samples, GC-MS is essential for identifying and quantifying specific naphthylamine compounds. epa.govgdut.edu.cn The technique's high sensitivity and selectivity make it suitable for trace analysis, with detection limits often in the parts-per-billion (ppb) range. epa.gov

Table 1: GC-MS Parameters for Analysis of Amine Compounds

| Parameter | Value | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | gdut.edu.cn |

| Initial Temperature | 80°C (held for 1 min) | gdut.edu.cn |

| Temperature Program | 80°C to 180°C at 5°C/min, then to 240°C at 10°C/min, then to 290°C at 25°C/min (held for 10 min) | gdut.edu.cn |

| Carrier Gas | Helium or Nitrogen | etamu.edu |

| Detector | Mass Spectrometer | etamu.edugdut.edu.cn |

Flash Column Chromatography for Purification of Naphthylamine Products

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from reaction mixtures. phenomenex.com This method utilizes a stationary phase, typically silica gel, packed in a column, and a mobile phase (solvent system) that is pushed through the column under moderate pressure, accelerating the separation process. phenomenex.commz-at.de

The purification of naphthylamine products, including this compound, often involves flash chromatography to remove unreacted starting materials, byproducts, and other impurities. rsc.orgsemanticscholar.org The choice of solvent system is critical for achieving good separation. A common approach for amines is to use a mixture of a non-polar solvent like hexane (B92381) or petrol and a more polar solvent such as ethyl acetate (B1210297). rsc.org The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity from the column.

A significant challenge in the chromatography of basic amines on silica gel is the potential for strong interactions between the amine's basic nitrogen atom and the acidic silanol (B1196071) groups on the silica surface. This can lead to poor separation, tailing peaks, and even irreversible adsorption of the compound onto the column. biotage.com To mitigate these issues, several strategies can be employed:

Addition of a Competing Amine: A small amount of a volatile amine, such as triethylamine (B128534) (TEA) or pyridine, can be added to the eluent. biotage.comrochester.edu This competing base neutralizes the acidic sites on the silica, improving the elution of the target amine. biotage.comwfu.edu

Use of Amine-Functionalized Silica: Specialty columns packed with amine-functionalized silica are available. biotage.combiotage.com The basic surface of this stationary phase is more compatible with amine compounds, often allowing for purification with standard solvent systems like hexane/ethyl acetate without the need for additives. biotage.com

Reversed-Phase Chromatography: For more polar or ionizable amines, reversed-phase flash chromatography can be an effective alternative. biotage.com In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). Adjusting the pH of the mobile phase to an alkaline value can improve the retention and separation of basic compounds. biotage.com

The progress of the purification is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product, which are then combined and concentrated. rsc.org

Table 2: Flash Chromatography Conditions for Naphthylamine Purification

| Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|

| Silica Gel | Petrol-EtOAc (19:1) | Purification of N-Benzyl-3-phenylnaphthalen-1-amine | rsc.org |

| Silica Gel | Hexane/Dichloromethane (B109758) (7:3) | Purification of a substituted phenothiazine | semanticscholar.org |

| Amine-functionalized silica | Hexane/Ethyl acetate | Separation of tricyclic amines | biotage.com |

| Reversed-phase C18 | Acetonitrile/Water with 0.1% TEA | Separation of basic organic amines | biotage.com |

Advanced Structural Analysis

X-ray Diffraction Studies of this compound Derivatives

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's structure and stereochemistry. eurjchem.comrsc.org For complex aromatic structures like derivatives of this compound, single-crystal X-ray diffraction analysis is invaluable for confirming connectivity, and understanding intermolecular interactions in the solid state.

While a specific X-ray crystal structure for this compound was not found in the provided search results, studies on closely related naphthylamine derivatives demonstrate the power of this technique. For instance, the crystal structures of various Schiff bases derived from naphthylamines have been determined, revealing details about their molecular geometry, including bond lengths, bond angles, and intermolecular hydrogen bonding patterns. eurjchem.com Similarly, X-ray crystallography has been used to characterize 2-naphthylamine substituted cyclotetraphosphazenes, confirming the non-geminal bis-substituted structure and providing insight into the reaction mechanism. researchgate.net

In the context of materials science, X-ray diffraction has been employed to study families of 4-substituted naphthylamides. These studies provide insight into how the larger naphthylamide framework influences the pairwise assembly of quasienantiomers, which are materials composed of pairs of near enantiomers. rsc.org Furthermore, research on multilayer 3D chiral molecules, which incorporate the 8-phenylnaphthalen-1-amine moiety, has relied heavily on X-ray diffraction to unambiguously assign the absolute configuration and characterize the unique parallel arrangement of the aromatic layers. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for a Naphthylamine Derivative

| Parameter | 1-(4-chlorophenyl)-N-(2,6-diisopropyl phenyl)methanimine | Reference |

|---|---|---|

| Crystal System | Monoclinic | eurjchem.com |

| Space Group | P2₁/n | eurjchem.com |

| Key Feature | Intermolecular C-H···N hydrogen bond | eurjchem.com |

Note: This table presents data for an analog to illustrate the type of information obtained from X-ray diffraction studies.

Stereochemical Characterization

Chiral Analysis of Enantiopure this compound Related Structures

The analysis and separation of enantiomers are crucial in many areas of chemistry, particularly in the synthesis of chiral molecules with specific biological or material properties. For structures related to this compound, which can possess elements of chirality, various analytical techniques are employed to determine enantiomeric purity and to separate racemic mixtures.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the enantiomeric separation of naphthylamine derivatives. researchgate.netnih.gov Polysaccharide-derived CSPs, such as those based on amylose (B160209) and cellulose (B213188) derivatives, have proven effective for resolving enantiomers of various chiral compounds, including those containing a naphthyl group. researchgate.netnih.gov The choice of CSP and the mobile phase composition are critical factors that influence the degree of separation. For example, in the separation of chiral acids derivatized with 1-naphthylamine, coated type CSPs like Lux Cellulose-1 have shown superior performance for many analytes. researchgate.net The strong ultraviolet absorbance of the naphthyl group facilitates sensitive detection. nih.gov

The steric hindrance around the chiral center of naphthylamine derivatives can significantly affect the separation. scielo.org.mx Generally, molecules with less steric bulk around the chiral center tend to exhibit better resolution on certain CSPs. scielo.org.mx

Beyond analytical separation, preparative chiral chromatography can be used to isolate enantiopure compounds. Additionally, stereoselective synthesis is a powerful approach to obtain enantiomerically pure materials. For instance, the electrochemical stereoselective dehydrogenative homo-coupling of β-naphthylamine derivatives has been achieved using a chiral auxiliary attached to the amine. This method has yielded 2,2'-binaphthyl (B165483) diamine derivatives with high diastereomeric ratios (up to 96:4). unimi.it The absolute configuration and optical purity of the resulting products are often confirmed using a combination of chiral HPLC and optical rotation measurements. unimi.it

The design of novel chiral structures, such as those exhibiting "staircase chirality," which incorporates a naphthyl pier, has been guided and confirmed by chiral analysis and X-ray diffraction, demonstrating the creation of multiple, distinct types of chirality within a single molecule. nih.gov

Table 4: Chiral Separation Techniques for Naphthylamine-Related Compounds

| Technique | Stationary Phase/Method | Application | Reference |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-derived CSPs (e.g., Chiralpak, Lux Cellulose) | Enantiomer separation of chiral acids as 1-naphthylamide derivatives | researchgate.netnih.gov |

| Chiral GC | Chrompack CP-Chirasil-Dex CB column | Analysis of the resolution of 1,2,3,4-tetrahydro-1-naphthylamine | google.com |

| Stereoselective Synthesis | Electrochemical homo-coupling with a chiral auxiliary | Synthesis of enantiopure 2,2'-binaphthyl diamine derivatives | unimi.it |

Computational Chemistry and Theoretical Investigations of 7 Phenylnaphthalen 2 Amine

Molecular Modeling and Geometry Optimization of 7-Phenylnaphthalen-2-amine

Molecular modeling of this compound involves the use of computational methods to generate a three-dimensional representation of the molecule. The primary goal of this process is geometry optimization, which seeks to identify the most stable arrangement of atoms in space, corresponding to the molecule's lowest energy state. This is crucial for understanding the molecule's physical and chemical properties.

Quantum chemical methods are the principal tools for geometry optimization. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. mdpi.com DFT, in particular, has become a popular choice due to its balance of accuracy and computational efficiency for calculating the electronic structure of molecules. academie-sciences.fr The selection of a basis set, such as the widely used Pople-style basis sets (e.g., 6-31G(d,p)), is a critical step in these calculations as it defines the mathematical functions used to describe the atomic orbitals. nih.gov

The optimization process is an iterative procedure where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached. The outcome of a successful geometry optimization provides key structural parameters. For this compound, this includes the precise bond lengths between carbon-carbon, carbon-nitrogen, and carbon-hydrogen atoms, the bond angles defining the geometry of the fused rings and the amine substituent, and the dihedral angle between the phenyl and naphthalene (B1677914) ring systems.

Table 1: Predicted Geometrical Parameters for this compound from Geometry Optimization Note: These are representative values for a phenylnaphthalene scaffold and may vary based on the specific computational method and basis set used.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N Bond Length | The distance between the naphthalene carbon and the amine nitrogen. | ~1.40 Å |

| C-C Bond Length (Naphthalene) | Average distance between adjacent carbon atoms in the naphthalene ring. | ~1.42 Å |

| C-C Bond Length (Phenyl) | Average distance between adjacent carbon atoms in the phenyl ring. | ~1.40 Å |

| C-C Bond Length (Inter-ring) | The distance between the connecting carbons of the phenyl and naphthalene rings. | ~1.49 Å |

| C-N-H Bond Angle | The angle formed by a carbon, the amine nitrogen, and a hydrogen atom. | ~113° |

| C-C-C Bond Angle (Naphthalene) | Average internal angle of the naphthalene ring system. | ~120° |

| Dihedral Angle (C-C-C-C) | The twist angle between the phenyl and naphthalene rings. | 30-50° |

Quantum Chemical Calculations of Electronic Structure for Naphthylamine Systems

Quantum chemical calculations provide profound insights into the electronic structure of naphthylamine systems, which governs their reactivity, spectroscopic behavior, and intermolecular interactions. Methods like DFT are instrumental in elucidating the distribution of electron density and the characteristics of molecular orbitals. samipubco.comconicet.gov.ar

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. samipubco.com For aromatic systems like this compound, the π-electrons of the fused rings and the lone pair on the nitrogen atom significantly influence the character and energy of these frontier orbitals.

Table 2: Key Electronic Properties of Naphthylamine Systems from Quantum Chemical Calculations Note: Values are illustrative and depend on the specific molecule and computational level of theory.

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 3.0 to 5.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.0 to 2.5 Debye |

| Ionization Potential | The energy required to remove an electron from the molecule. | ~ -HOMO Energy |

| Electron Affinity | The energy released when an electron is added to the molecule. | ~ -LUMO Energy |

Conformational Analysis and Rotational Barriers in Phenylnaphthalene Scaffolds

The phenylnaphthalene scaffold, which forms the core of this compound, possesses conformational flexibility primarily due to the rotation around the single bond connecting the phenyl and naphthalene ring systems. Conformational analysis is a computational investigation of the different spatial arrangements (conformers) of a molecule and their relative energies.

The most important conformational variable in this scaffold is the dihedral angle between the planes of the two aromatic rings. The molecule can range from a planar conformation (0° dihedral angle) to a perpendicular one (90° dihedral angle). Steric hindrance between the hydrogen atoms on the adjacent rings typically prevents a fully planar arrangement from being the most stable state.

Computational methods can be used to calculate the potential energy surface as a function of this dihedral angle. mdpi.com By systematically rotating the bond and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the lowest-energy (most stable) conformations and the energy of the transition states that separate them. The energy difference between a stable conformer and a transition state is the rotational barrier, which is the energy required for the rings to rotate relative to one another. mdpi.com The magnitude of this barrier influences the molecule's rigidity and how it can adapt its shape to fit into a binding site, which is a critical factor in drug design. mdpi.com

Table 3: Hypothetical Rotational Energy Profile Data for a Phenylnaphthalene Scaffold

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Eclipsed (Transition State) |

| 45 | 0.0 | Skewed (Energy Minimum) |

| 90 | 1.8 | Perpendicular (Transition State) |

| 135 | 0.0 | Skewed (Energy Minimum) |

| 180 | 2.5 | Eclipsed (Transition State) |

Structure-Activity Relationship (SAR) Derivation via Computational Approaches for Naphthylamine Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. rjraap.com Computational approaches have become indispensable in deriving SARs for classes of compounds like naphthylamine derivatives, providing a rational basis for designing more potent and selective molecules. mdpi.com

The process typically involves creating a dataset of related naphthylamine derivatives with known biological activities (e.g., IC50 values). For each molecule in the series, a set of molecular descriptors is calculated using computational chemistry software. These descriptors quantify various physicochemical properties, including:

Electronic properties: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient), a measure of lipophilicity.

Topological properties: Descriptors based on the 2D graph of the molecule.

Once these descriptors are calculated, statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can reveal which properties are most important for activity and can be used to predict the activity of new, yet-to-be-synthesized compounds. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. acs.org

Ligand-Receptor Interactions and Binding Affinity Predictions for Phenylnaphthalene Derivatives

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand, such as a phenylnaphthalene derivative, when it binds to a biological target, typically a protein or enzyme. academie-sciences.frresearchgate.net This method is crucial for understanding the molecular basis of a drug's action and for predicting its binding affinity. researchgate.net

The process begins with the three-dimensional structures of both the ligand (e.g., this compound) and the receptor protein. The ligand's structure is often obtained from geometry optimization, while the receptor's structure is typically sourced from experimental data like X-ray crystallography from databases such as the Protein Data Bank (PDB). academie-sciences.fr A docking algorithm then systematically explores various possible binding poses of the ligand within the receptor's active site, evaluating each pose using a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable interaction and higher binding affinity. ajgreenchem.com

The results of a docking study provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. elsevierpure.com These can include:

Hydrogen bonds: Often involving the amine group of the ligand and polar amino acid residues in the receptor.

Hydrophobic interactions: Between the aromatic phenyl and naphthalene rings and nonpolar residues.

π-π stacking: Face-to-face or edge-to-face interactions between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine.

Electrostatic interactions: Between charged or polar groups.

By analyzing these interactions, researchers can understand why certain derivatives are more potent than others and can rationally design modifications to improve binding affinity. nih.gov

Table 4: Common Ligand-Receptor Interactions for Phenylnaphthalene Scaffolds

| Interaction Type | Ligand Feature Involved | Potential Receptor Amino Acids |

|---|---|---|

| Hydrogen Bond Donor | Amine group (-NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Amine group (-NH2) | Asparagine, Glutamine, Histidine |

| Hydrophobic Interaction | Phenyl ring, Naphthalene ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl ring, Naphthalene ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interaction | Aromatic rings | Lysine, Arginine |

Pharmacophore Modeling Based on this compound Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore represents not a real molecule but an abstract concept of the key interaction points required for binding to a receptor. frontiersin.org

For a molecule like this compound, a pharmacophore model can be generated based on its structure and the structures of other known active compounds. mdpi.com The key pharmacophoric features of this scaffold would likely include:

Two Aromatic Rings (AR): Representing the hydrophobic naphthalene and phenyl moieties.

A Hydrogen Bond Donor (HBD): The primary amine group.

A Hydrogen Bond Acceptor (HBA): The lone pair of electrons on the amine nitrogen can also act as an acceptor.

The model defines the precise spatial relationships—the distances and angles—between these features. Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.govfrontiersin.org This process rapidly identifies diverse molecules that possess the required pharmacophoric features in the correct geometric arrangement, even if their underlying chemical scaffolds are different from the original template. These "hits" can then be further evaluated as potential new leads for drug development.

Table 5: Potential Pharmacophoric Features of a this compound-based Model

| Feature Type | Description | Location on Scaffold |

|---|---|---|

| Aromatic Ring (AR1) | Hydrophobic and π-stacking interactions. | Naphthalene ring system |

| Aromatic Ring (AR2) | Hydrophobic and π-stacking interactions. | Phenyl ring |

| Hydrogen Bond Donor (HBD) | Forms hydrogen bonds with receptor. | Amine (-NH2) group |

| Hydrogen Bond Acceptor (HBA) | Forms hydrogen bonds with receptor. | Amine (-NH2) group |

| Hydrophobic Center (HY) | General hydrophobic region. | Centroid of the aromatic systems |

Prediction of Spectroscopic Properties of this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for identifying and characterizing newly synthesized compounds like this compound. These theoretical predictions can be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

UV-Visible Spectroscopy: The electronic absorption spectrum, which shows how a molecule absorbs light in the ultraviolet and visible regions, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λmax) and the intensity of the absorption (oscillator strength), which can be directly compared to an experimental UV-Vis spectrum. nih.govpatsnap.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in an NMR spectrum can also be predicted computationally. nih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework. The calculation determines the magnetic shielding around each nucleus, which is then converted into a chemical shift value by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted NMR spectra can help in assigning peaks in an experimental spectrum and confirming the connectivity of atoms.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov After a geometry optimization finds the minimum energy structure, a frequency calculation determines the energies of all normal modes of vibration. Each vibrational mode that results in a change in the molecular dipole moment is IR-active and corresponds to a peak in the IR spectrum. These calculations help in identifying the characteristic vibrational bands associated with specific functional groups, such as the N-H stretching of the amine group or the C=C stretching of the aromatic rings. conicet.gov.ar

Table 6: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Representative Experimental Value |

|---|---|---|---|

| UV-Visible | λmax | ~330-350 nm | ~340 nm |

| ¹H NMR | Chemical Shift (Aromatic H) | 7.0 - 8.0 ppm | 7.1 - 7.9 ppm |

| ¹H NMR | Chemical Shift (Amine H) | 3.5 - 4.5 ppm | ~4.0 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C) | 110 - 150 ppm | 115 - 148 ppm |

| IR | N-H Stretch Frequency | 3350 - 3450 cm⁻¹ | ~3400 cm⁻¹ |

| IR | Aromatic C=C Stretch Frequency | 1500 - 1600 cm⁻¹ | ~1580 cm⁻¹ |

Reactivity and Reaction Mechanism Studies of Naphthylamines using Computational Methods

Computational chemistry has emerged as a powerful tool for elucidating the reactivity and reaction mechanisms of naphthylamine derivatives. Through the application of theoretical models and quantum chemical calculations, researchers can gain deep insights into the electronic structure, reaction pathways, and transition states of these molecules, which are often challenging to study experimentally. Density Functional Theory (DFT) is a particularly prominent method in this field, offering a balance between accuracy and computational cost.

One area of focus has been the investigation of reactions involving the amino group of naphthylamines. For instance, the reaction of 2-naphthylamine (B18577) with methanal has been studied using first principle DFT calculations. mdpi.comresearchgate.netnih.gov These studies have been instrumental in understanding the thermochemistry of the decomposition and subsequent condensation of the corresponding aminals and imines. mdpi.comresearchgate.netnih.gov Computational analyses revealed that the electrophilicity of methanal is significantly greater than that of typical oxo-compounds, classifying it as a very electron-deficient oxo-compound rather than a simple aldehyde. mdpi.comresearchgate.netnih.gov

Furthermore, computational methods have been employed to explore aromatic nucleophilic substitution reactions on naphthalene systems. DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set and a solvation model, have been successful in rationalizing the reactivity order of different aliphatic amines in these reactions. scirp.orgscirp.org These studies have highlighted the importance of intermediate structures, such as Meisenheimer complexes, in determining the reaction outcomes. scirp.orgscirp.orgresearchgate.net The stabilization of these intermediates, for example through intramolecular hydrogen bonding, has been shown to significantly influence the reaction rate. scirp.org The effect of the solvent on the reaction has also been successfully modeled, predicting that less polar solvents would necessitate more extreme conditions for the substitution to occur. scirp.orgscirp.org

The prediction of reactive sites within naphthylamine structures is another key application of computational chemistry. Methods such as the calculation of condensed Fukui functions have been used to determine the most probable sites for electrophilic attack in polycyclic aromatic hydrocarbons, a class of compounds that includes naphthylamines. researchgate.netnih.gov These theoretical predictions are valuable for understanding and predicting the regioselectivity of various reactions.

The mechanisms of more complex reactions have also been unraveled using computational approaches. For example, the reaction of 2-naphthol (B1666908) with N-methyl-N-phenylhydrazine to produce 1-amino-2-naphthol (B1212963) has been investigated using DFT. researchgate.net By evaluating several possible reaction pathways, including amination and rearrangement processes, computational results have shown that the α-amination pathway has a significantly lower Gibbs free energy, making it the most probable mechanism. researchgate.net This finding was in excellent agreement with experimental observations. researchgate.net

The table below summarizes key computational studies on the reactivity of naphthylamine derivatives, highlighting the methods used and the main findings.

| Reactant(s) | Computational Method | Focus of Study | Key Findings |

| 2-Naphthylamine and Methanal | First principle DFT | Thermochemistry of decomposition and condensation | Methanal acts as a highly electron-deficient oxo-compound. mdpi.comresearchgate.netnih.gov |

| 1-Dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene and Aliphatic Amines | DFT (B3LYP/6-31G*) with solvation model | Aromatic nucleophilic substitution | The stability of Meisenheimer complex intermediates dictates the reaction rate. scirp.orgscirp.orgresearchgate.net |

| 2-Naphthol and N-methyl-N-phenylhydrazine | DFT (B3LYP, MPW3LYP, B3PW91) | Reaction mechanism (amination vs. rearrangement) | The α-amination pathway is energetically favored, consistent with experimental product formation. researchgate.net |

| Polycyclic Aromatic Hydrocarbons | Condensed Fukui Function | Prediction of reactive sites for electrophilic attack | Provides a theoretical basis for understanding regioselectivity. researchgate.netnih.gov |

These examples underscore the integral role of computational chemistry in modern organic chemistry, providing detailed mechanistic insights that complement and guide experimental work on the reactivity of naphthylamines.

Applications of 7 Phenylnaphthalen 2 Amine in Materials Science

Role as Building Blocks for Advanced Materials

The structural characteristics of 7-Phenylnaphthalen-2-amine render it an excellent building block, or scaffold, for the synthesis of more complex molecules and polymers. The naphthalene (B1677914) and phenyl groups provide rigidity and thermal stability, while the amine group offers a site for chemical modification and polymerization.

A critical application of arylamine compounds, including derivatives of naphthylamine, is in the development of hole-transporting materials (HTMs) for electronic devices. HTMs are essential components in organic light-emitting diodes (OLEDs) and perovskite solar cells, facilitating the movement of positive charge carriers (holes). The thermal stability of these materials is crucial for the longevity and performance of the devices.

The incorporation of the N-phenylnaphthalen-2-amine moiety into larger molecular structures has been shown to yield materials with high thermal stability. For instance, a hole transport compound incorporating this moiety, known as 2-PNAP-TB, exhibited a high glass transition temperature (Tg) of 133°C. elsevierpure.com This value is significantly higher than that of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), a commonly used HTM, indicating enhanced stability at elevated temperatures. elsevierpure.com Materials based on fluorene (B118485) cores have also demonstrated high thermal stability, with glass-transition temperatures reaching up to 161°C. The rigid structure of the phenylnaphthalene core contributes to these high thermal thresholds, which is a desirable characteristic for organic electronic devices that can fail due to crystallization of the material at high operating temperatures.

Below is a data table comparing the thermal and electronic properties of a material containing the N-phenylnaphthalen-2-amine moiety with a standard HTM.

| Material | Glass Transition Temp. (Tg) | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) |

| 2-PNAP-TB | 133°C | 3.30 | 1.12 |

| NPB (Reference) | 96°C | Not specified | Not specified |

Data sourced from a study on new hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. elsevierpure.com

The rigid and planar structure of the naphthalene unit within this compound makes it an ideal scaffold for the construction of complex, three-dimensional chiral materials. Chirality, or "handedness," at the molecular level can impart unique optical properties to materials. By strategically connecting these naphthylamine scaffolds, researchers can create multi-layered structures with a defined spatial arrangement. rochester.edu

While research has specifically highlighted the use of 8-Phenylnaphthalen-1-amine in the synthesis of multi-layered 3D chiral molecules, the principles can be extended to other isomers like this compound. researchgate.net The synthesis of these materials often involves processes like the Buchwald-Hartwig C-N cross-coupling reaction to link the amine groups. rochester.edu The resulting multi-layered frameworks can exhibit a unique form of chirality where the arrangement of the layers restricts free rotation, a feature distinct from more common forms of planar or axial chirality. researchgate.net These chiral architectures are of significant interest for their potential applications in asymmetric catalysis and chiroptical materials. rochester.eduresearchgate.net The development of such materials represents an innovative approach to designing molecules with complex 3D structures. rochester.edu

Optoelectronic Properties in Material Formulations

The electronic structure of this compound, characterized by its extended π-conjugated system spanning the phenyl and naphthalene rings, gives rise to interesting optoelectronic properties. These properties are fundamental to its potential use in a variety of organic electronic and photonic devices.

Derivatives of this compound are expected to exhibit significant fluorescent and luminescent behavior. The combination of the naphthalene and arylamine moieties, both known chromophores, can lead to strong light emission upon excitation. Research on related multi-layered compounds has shown that they often exhibit intense luminescence in various colors when exposed to UV irradiation. researchgate.net

Furthermore, some complex organic molecules can display a phenomenon known as aggregation-induced emission (AIE), where the material is weakly fluorescent in dilute solutions but becomes highly emissive in an aggregated state or as a solid film. This property is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence. Given the rigid structure of the phenylnaphthalene core, derivatives of this compound could potentially be designed to exhibit AIE characteristics, making them suitable for applications in solid-state lighting and sensing.

The favorable hole-transporting characteristics and thermal stability of materials derived from this compound position them as promising candidates for use in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): As demonstrated by the compound 2-PNAP-TB, materials incorporating the N-phenylnaphthalen-2-amine moiety can function effectively as the hole-transporting layer in OLEDs. elsevierpure.com Their high thermal stability contributes to the operational lifetime of the device.

Perovskite Solar Cells (PSCs): HTMs play a crucial role in extracting holes and stabilizing the perovskite layer in PSCs. The suitable electronic properties and stability of naphthylamine-based materials make them viable alternatives to commonly used HTMs in this technology.

Electrochromic Devices: Arylamine compounds, such as those based on multi-phenyl-naphthylamine, have been studied for their electrochromic properties, where the material changes color in response to an electrical voltage. This opens up possibilities for their use in smart windows and displays.

Photonic Devices: The broader class of organic semiconducting polymers is utilized in a range of photonic devices due to their ability to interact with light. The unique molecular architecture of materials derived from this compound, especially in 3D chiral formations, could allow for three-dimensional charge transport, which may be beneficial for complex photonic circuits.

The continued exploration and functionalization of the this compound scaffold are expected to yield novel materials with enhanced properties for the next generation of organic electronics.

Future Perspectives and Emerging Research Avenues for 7 Phenylnaphthalen 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diarylamines, including the 7-Phenylnaphthalen-2-amine backbone, is undergoing a paradigm shift towards greener and more sustainable practices. Traditional methods often rely on harsh reaction conditions, stoichiometric reagents, and metal catalysts that pose environmental concerns. Future research will likely focus on overcoming these limitations through several innovative approaches.

One promising avenue is the advancement of metal-free synthesis routes. acs.orgsu.se Recent studies have demonstrated the one-pot synthesis of diarylamines from readily available aromatic aldehydes and anilines under metal-free conditions, proceeding through imine formation, oxidative rearrangement, and a light-induced deformylation step. acs.org This approach offers a high atom economy and avoids residual metal contamination. acs.org Another sustainable strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts, which are low-toxicity and enable the diarylation of amines in an energy-efficient manner with minimal waste. su.se

Furthermore, the development of heterogeneous catalysts for C-N coupling reactions is a key area of interest. For instance, acceptorless dehydrogenative aromatization using gold-palladium alloy nanoparticle catalysts has been shown to be a versatile method for synthesizing a variety of diarylamines. nih.gov This heterogeneous catalysis allows for easy catalyst recovery and reuse, contributing to a more circular economy in chemical synthesis. nih.govrsc.org The exploration of waste-minimized strategies, such as utilizing azeotropic mixtures of solvents derived from petrochemical waste, further enhances the sustainability of these synthetic protocols. rsc.org

Future methodologies for the synthesis of this compound and its derivatives are expected to increasingly incorporate principles of green chemistry, focusing on energy efficiency, waste reduction, and the use of non-toxic, readily available starting materials. acs.orgsu.se

| Methodology | Key Features | Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Metal-Free Synthesis (e.g., from aldehydes/anilines) | One-pot strategy, light-induced deformylation. acs.org | High atom economy, avoids metal contamination. acs.org | Applicable by selecting appropriate naphthalene-based precursors. |

| Hypervalent Iodine Reagents | Use of diaryliodonium salts. su.se | Energy-efficient, low toxicity, minimal waste. su.se | A versatile method for introducing the phenyl group to the naphthalenamine scaffold. |

| Acceptorless Dehydrogenative Aromatization | Heterogeneous catalysis with Au-Pd nanoparticles. nih.gov | Catalyst is reusable, environmentally benign. nih.gov | Could be adapted for the specific synthesis of the target isomer. |

| Waste-Minimized Buchwald-Hartwig Coupling | Use of solvents from petrochemical waste, catalyst and ligand recovery. rsc.org | Enhanced process circularity, significant waste reduction. rsc.org | A greener alternative to traditional cross-coupling methods. |

Advanced Computational Design and Optimization for Targeted Applications

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in accelerating the discovery and optimization of this compound derivatives for specific applications. DFT studies can provide valuable insights into the structural, electronic, and redox properties of these molecules, guiding the rational design of new compounds with desired functionalities.

For instance, computational modeling can be employed to predict the geometries of this compound derivatives in their ground, reduced, and oxidized states. researchgate.net This information is crucial for understanding their behavior in electronic devices or as redox-active agents in biological systems. By examining atomic charges and spin densities, researchers can identify the most reactive sites within the molecule, which is essential for designing derivatives with enhanced stability or specific binding affinities. researchgate.net

Furthermore, computational methods can be used to calculate key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. bohrium.com The HOMO-LUMO gap is a critical factor in determining the optical and electronic properties of a material, and its computational prediction can guide the synthesis of derivatives with tailored absorption and emission spectra for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. bohrium.comresearchgate.net

In the context of drug discovery, molecular docking simulations can predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes or receptors. This in silico screening can help to prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug development process.

Exploration of Untapped Biological Activities and Identification of New Biological Targets

The phenylnaphthalene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Future research on this compound and its analogues is expected to uncover new therapeutic applications by exploring their effects on a variety of biological targets.

One of the most promising areas is anticancer research. Studies on related 2-phenylnaphthalene (B165426) derivatives have shown that the position of substituent groups significantly influences their cytotoxicity. For example, the presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring has been found to markedly promote cytotoxicity in human breast cancer cells. plos.org This suggests that this compound, with its inherent phenyl group at the 7-position, could serve as a valuable template for the design of novel anticancer agents. Further investigation into the structure-activity relationships of various substituted 7-Phenylnaphthalen-2-amines could lead to the identification of potent and selective compounds that induce apoptosis or inhibit cancer cell proliferation. plos.orgacs.org

In addition to anticancer activity, the phenylnaphthalene core has been associated with antimicrobial properties. mdpi.comnih.gov Research on substituted 1-phenylnaphthalenes has identified compounds with antibacterial activity against pathogenic strains like Staphylococcus aureus and Enterococcus faecalis. nih.gov Similarly, ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides have demonstrated activity against various Staphylococcus and Mycobacterium species. mdpi.com The exploration of this compound derivatives could therefore yield new classes of antimicrobial agents to combat the growing threat of drug-resistant infections.

Other potential therapeutic areas for this compound derivatives include anti-inflammatory, antidepressant, and neuroprotective applications, as has been observed with other naphthalene-based compounds. researchgate.netijper.org High-throughput screening of this compound libraries against a diverse panel of biological targets will be instrumental in identifying novel therapeutic leads.

| Potential Biological Activity | Evidence from Analogous Compounds | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer | Hydroxy-substituted 2-phenylnaphthalenes show cytotoxicity in MCF-7 cells. | Induction of apoptosis and inhibition of cell proliferation. | plos.org |

| Antibacterial | Substituted 1-phenylnaphthalenes are active against S. aureus and E. faecalis. | Disruption of bacterial cell division processes. | nih.gov |

| Antimycobacterial | Substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides are active against M. kansasii and M. marinum. | Inhibition of essential mycobacterial enzymes. | mdpi.com |

| Antidepressant | Novel naphthalene compounds have shown antidepressant-like activities in vivo. | Modulation of neurotransmitter systems or neuroprotective effects. | researchgate.net |

| Neuroprotective | Naphthalene substituted azetidinone derivatives show neuroprotective effects in rat models of Parkinson's disease. | Reduction of oxidative stress and prevention of neurodegeneration. | ijper.org |

Innovations in Materials Science Utilizing Functionalized this compound Scaffolds

The unique photophysical and electronic properties of the diarylamine framework make this compound a compelling candidate for applications in materials science, particularly in the field of organic electronics. The extended π-conjugation of the phenylnaphthalene system suggests that its derivatives could function as efficient charge-transporting or light-emitting materials.

A significant area of future research will be the development of this compound derivatives for use in organic light-emitting diodes (OLEDs). Triarylamines, a class of compounds to which this compound belongs, are widely used in functional materials such as those found in OLEDs and solar cells. su.se By strategically functionalizing the this compound core, it may be possible to tune the emission color, enhance the quantum efficiency, and improve the operational stability of OLED devices. The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, allowing for the design of materials with specific electronic properties suitable for different layers within an OLED stack.